molecular formula C25H32N2O6 B12111656 benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate

Cat. No.: B12111656
M. Wt: 456.5 g/mol
InChI Key: GFXOXGJCJRPPMC-UHFFFAOYSA-N
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Description

Benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a methoxyphenyl group, and a protected amino acid moiety, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, 4-methoxyphenylacetic acid, and protected amino acids.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate can be scaled up using continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimized reaction conditions, such as temperature control and solvent selection, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively, using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

    Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl ether can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, BH₃

    Coupling Reagents: DCC, DIC, HOBt

    Deprotecting Agents: TFA

Major Products

    Oxidation Products: Hydroxylated or carbonylated derivatives

    Reduction Products: Alcohols and amines

    Substitution Products: Various nucleophile-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving esterases and proteases. Its structure allows it to act as a substrate or inhibitor in enzymatic assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be explored as prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as a building block for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate involves its interaction with specific molecular targets, such as enzymes. The ester and amide bonds in the compound can be hydrolyzed by esterases and proteases, respectively, leading to the release of active fragments that exert biological effects. The methoxyphenyl group may also interact with aromatic binding sites in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-3-phenyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Benzyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate:

Uniqueness

The presence of the methoxy group in benzyl (2S)-3-(4-methoxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H32N2O6

Molecular Weight

456.5 g/mol

IUPAC Name

benzyl 3-(4-methoxyphenyl)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoate

InChI

InChI=1S/C25H32N2O6/c1-17(26-24(30)33-25(2,3)4)22(28)27-21(15-18-11-13-20(31-5)14-12-18)23(29)32-16-19-9-7-6-8-10-19/h6-14,17,21H,15-16H2,1-5H3,(H,26,30)(H,27,28)

InChI Key

GFXOXGJCJRPPMC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

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